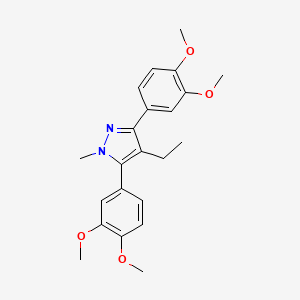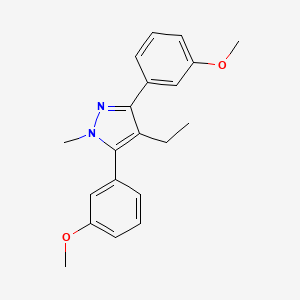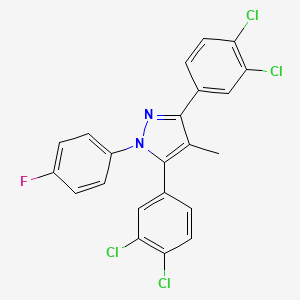![molecular formula C17H23N3O3S B10921130 1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10921130.png)
1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylsulfonyl)phenyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLSULFONYL]PHENYL}-2-PYRROLIDINONE is a complex organic compound featuring a pyrrolopyrazine core. This compound is part of a class of nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-{4-[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLSULFONYL]PHENYL}-2-PYRROLIDINONE involves multiple steps. Common synthetic routes include cyclization, ring annulation, and cycloaddition reactions. These methods often require specific catalysts and reaction conditions to ensure the formation of the desired product . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{4-[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLSULFONYL]PHENYL}-2-PYRROLIDINONE has a wide range of applications in scientific research. It is used in medicinal chemistry for its potential antimicrobial, anti-inflammatory, and antitumor activities. Additionally, it is employed in the development of new pharmaceuticals and as a scaffold for drug discovery .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives, such as hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and pyrrolidino[1,2-a]piperazine-3,6-dione. These compounds share a similar core structure but may differ in their substituents and biological activities. The uniqueness of 1-{4-[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLSULFONYL]PHENYL}-2-PYRROLIDINONE lies in its specific substituents, which contribute to its distinct biological properties .
Properties
Molecular Formula |
C17H23N3O3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-[4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-ylsulfonyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H23N3O3S/c21-17-4-2-10-20(17)14-5-7-16(8-6-14)24(22,23)19-12-11-18-9-1-3-15(18)13-19/h5-8,15H,1-4,9-13H2 |
InChI Key |
CHZULRKTMJGFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[4-(furan-2-yl)pyrimidin-2-yl]acetamide](/img/structure/B10921067.png)
![3-methyl-N-(1-methylpiperidin-4-yl)-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921076.png)
![[6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B10921081.png)
![1,3-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921102.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921105.png)

![1-[(5-Fluorothiophen-2-yl)sulfonyl]piperidine](/img/structure/B10921113.png)
![1-benzyl-6-ethyl-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921119.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10921126.png)
![1-ethyl-3,6-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921128.png)
![ethyl 3-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate](/img/structure/B10921131.png)
![N'-{(E)-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B10921139.png)
